9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one
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Overview
Description
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of geranylacetone, a compound known for its applications in perfumery and as an intermediate in the synthesis of other chemicals .
Preparation Methods
The synthesis of 9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction leads to rearrangement and decarboxylation, forming the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a flavoring agent.
Mechanism of Action
The mechanism of action of 9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one can be compared with similar compounds such as:
6,10-Dimethyl-5,9-undecadien-2-one:
Dihydropseudoionone: Another related compound with similar applications in the fragrance industry.
The uniqueness of this compound lies in its hydroxyl group, which imparts different chemical and biological properties compared to its analogs.
Properties
CAS No. |
74233-43-5 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
9-hydroxy-6,10-dimethylundeca-5,10-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)13(15)9-8-11(3)6-5-7-12(4)14/h6,13,15H,1,5,7-9H2,2-4H3 |
InChI Key |
RGSLFBXCMPGCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(=CCCC(=O)C)C)O |
Origin of Product |
United States |
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